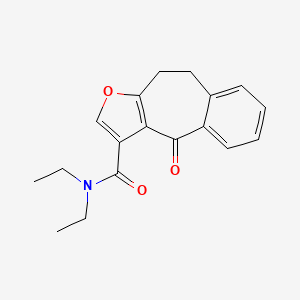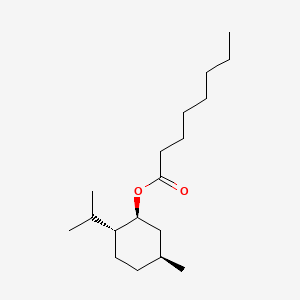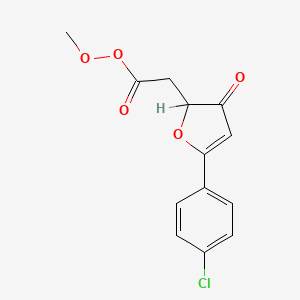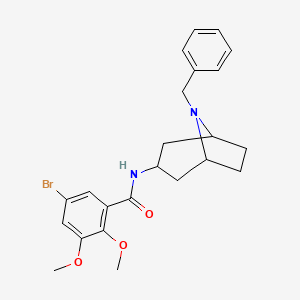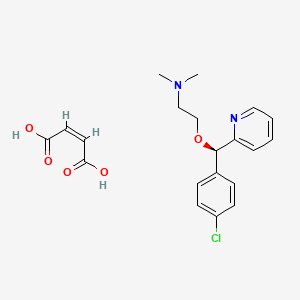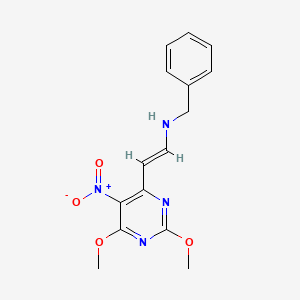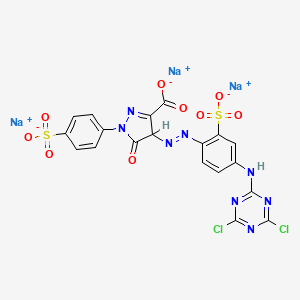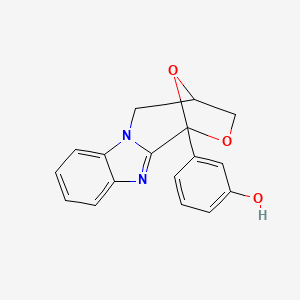
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol is a complex organic compound characterized by its unique structure, which includes an oxazepine ring fused with a benzimidazole moiety and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring and its subsequent fusion with the benzimidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazepine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol involves its interaction with specific molecular targets. The oxazepine and benzimidazole moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole: Similar structure but lacks the phenol group.
4,5-Dihydro-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol: Similar but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of 3-(4,5-Dihydro-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-1-yl)phenol lies in its combination of the oxazepine, benzimidazole, and phenol functionalities, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions and applications that are not possible with simpler compounds .
Propiedades
Número CAS |
76099-20-2 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
3-(14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraen-1-yl)phenol |
InChI |
InChI=1S/C17H14N2O3/c20-12-5-3-4-11(8-12)17-16-18-14-6-1-2-7-15(14)19(16)9-13(22-17)10-21-17/h1-8,13,20H,9-10H2 |
Clave InChI |
OOBTYEWXQWHPLZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




